(4-Fluorophenyl)(1,2-thiazol-5-yl)methanol
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Overview
Description
(4-Fluorophenyl)(1,2-thiazol-5-yl)methanol is a chemical compound with the molecular formula C10H8FNOS and a molecular weight of 209.24 g/mol . It features a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. The presence of the fluorophenyl group adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)(1,2-thiazol-5-yl)methanol can be achieved through various synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to produce the thiazole ring . The final step involves the reduction of the thiazole aldehyde to the corresponding alcohol using a reducing agent such as sodium borohydride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl)(1,2-thiazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding thiazole derivative.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) is commonly used as a reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzoic acid.
Reduction: Formation of the corresponding thiazole derivative.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
(4-Fluorophenyl)(1,2-thiazol-5-yl)methanol has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)(1,2-thiazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
- (4-Bromophenyl)(1,2-thiazol-5-yl)methanol
- (4-Chlorophenyl)(1,2-thiazol-5-yl)methanol
- (4-Methoxyphenyl)(1,2-thiazol-5-yl)methanol
Uniqueness
(4-Fluorophenyl)(1,2-thiazol-5-yl)methanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
1049730-19-9 |
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Molecular Formula |
C10H8FNOS |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
(4-fluorophenyl)-(1,2-thiazol-5-yl)methanol |
InChI |
InChI=1S/C10H8FNOS/c11-8-3-1-7(2-4-8)10(13)9-5-6-12-14-9/h1-6,10,13H |
InChI Key |
RLKKAEOECPDYHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=NS2)O)F |
Origin of Product |
United States |
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